molecular formula C8H14BrNO B2624435 3-Bromo-1-(piperidin-1-yl)propan-1-one CAS No. 90154-52-2

3-Bromo-1-(piperidin-1-yl)propan-1-one

Cat. No.: B2624435
CAS No.: 90154-52-2
M. Wt: 220.11
InChI Key: QLCFKORONJMTNL-UHFFFAOYSA-N
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Description

3-Bromo-1-(piperidin-1-yl)propan-1-one is an organic compound with the molecular formula C8H14BrNO and a molecular weight of 220.11 g/mol . It is a brominated ketone that features a piperidine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(piperidin-1-yl)propan-1-one typically involves the bromination of 1-(piperidin-1-yl)propan-1-one. This can be achieved by reacting 1-(piperidin-1-yl)propan-1-one with bromine in the presence of a suitable solvent such as dichloromethane . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction but may include additional steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(piperidin-1-yl)propan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromo-1-(piperidin-1-yl)propan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-1-(piperidin-1-yl)propan-1-one involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, making the compound a useful intermediate in organic synthesis. The piperidine ring can interact with biological receptors, potentially influencing their activity .

Comparison with Similar Compounds

Similar Compounds

    3-(Piperidin-1-yl)propan-1-ol: A reduced form of 3-Bromo-1-(piperidin-1-yl)propan-1-one.

    3-Piperidylpropiophenone hydrochloride: A structurally similar compound with a phenyl group instead of a bromine atom.

    3-(Piperidin-1-yl)propan-1-one: The non-brominated precursor of this compound

Uniqueness

This compound is unique due to the presence of the bromine atom, which makes it a versatile intermediate for further chemical modifications. Its ability to undergo various chemical reactions and its structural similarity to biologically active molecules make it valuable in both research and industrial applications .

Properties

IUPAC Name

3-bromo-1-piperidin-1-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrNO/c9-5-4-8(11)10-6-2-1-3-7-10/h1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCFKORONJMTNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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